2-Bromo-4-ethoxy-1-methylbenzene
Overview
Description
2-Bromo-4-ethoxy-1-methylbenzene is an aromatic compound with the molecular formula C9H11BrO It is characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethoxy-1-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds as follows: [ \text{C}9\text{H}{12}\text{O} + \text{Br}_2 \rightarrow \text{C}9\text{H}{11}\text{BrO} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-ethoxy-1-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 4-ethoxy-1-methylphenol or other substituted derivatives.
Oxidation: Formation of 2-bromo-4-ethoxy-1-methylquinone.
Reduction: Formation of 4-ethoxy-1-methylbenzene.
Scientific Research Applications
2-Bromo-4-ethoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxy-1-methylbenzene in chemical reactions typically involves the formation of a positively charged intermediate (benzenonium ion) during electrophilic aromatic substitution. This intermediate is stabilized by the resonance of the aromatic ring, allowing for subsequent reactions to occur. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 2-Bromo-4-methoxy-1-methylbenzene
- 2-Bromo-4-ethoxy-1-ethylbenzene
- 2-Chloro-4-ethoxy-1-methylbenzene
Comparison: 2-Bromo-4-ethoxy-1-methylbenzene is unique due to the presence of both a bromine atom and an ethoxy group, which influence its reactivity and chemical properties. Compared to 2-Bromo-4-methoxy-1-methylbenzene, the ethoxy group provides different steric and electronic effects, potentially leading to variations in reaction outcomes and applications.
Properties
IUPAC Name |
2-bromo-4-ethoxy-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXPUQREWIXOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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